N~4~-[4-(azepan-1-ylsulfonyl)phenyl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide
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Overview
Description
N~4~-[4-(azepan-1-ylsulfonyl)phenyl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a piperidine ring substituted with diethyl groups and a phenyl ring attached to an azepane sulfonyl group. Its unique structure makes it an interesting subject for research in chemistry, biology, and medicine.
Preparation Methods
The synthesis of N4-[4-(azepan-1-ylsulfonyl)phenyl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide involves multiple steps, including the formation of the piperidine ring, the introduction of the diethyl groups, and the attachment of the azepane sulfonyl phenyl group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability .
Chemical Reactions Analysis
N~4~-[4-(azepan-1-ylsulfonyl)phenyl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents such as halogens or nucleophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
N~4~-[4-(azepan-1-ylsulfonyl)phenyl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide has several scientific research applications:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: It may serve as a probe for studying biological processes involving piperidine derivatives.
Medicine: It has potential as a lead compound for developing new pharmaceuticals.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N4-[4-(azepan-1-ylsulfonyl)phenyl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
N~4~-[4-(azepan-1-ylsulfonyl)phenyl]-N~1~,N~1~-diethylpiperidine-1,4-dicarboxamide can be compared with other similar compounds, such as
Properties
IUPAC Name |
4-N-[4-(azepan-1-ylsulfonyl)phenyl]-1-N,1-N-diethylpiperidine-1,4-dicarboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H36N4O4S/c1-3-25(4-2)23(29)26-17-13-19(14-18-26)22(28)24-20-9-11-21(12-10-20)32(30,31)27-15-7-5-6-8-16-27/h9-12,19H,3-8,13-18H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STMVYVSGEQVQEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=CC=C(C=C2)S(=O)(=O)N3CCCCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H36N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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